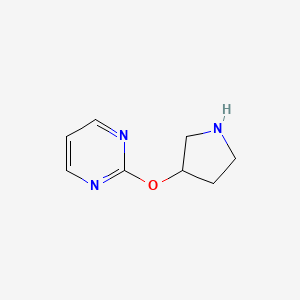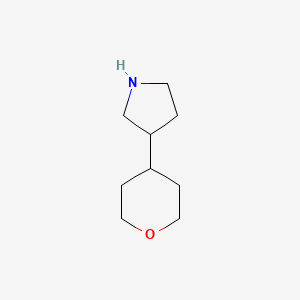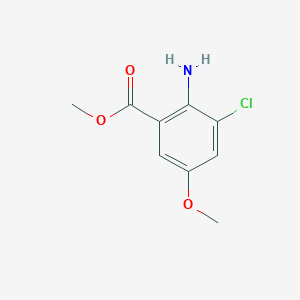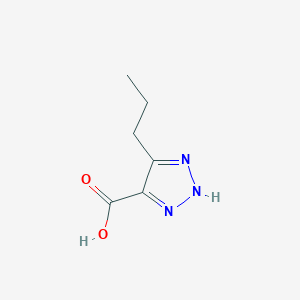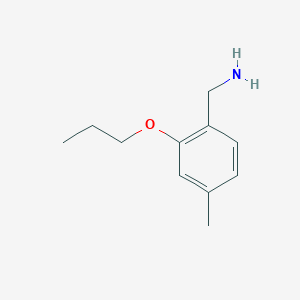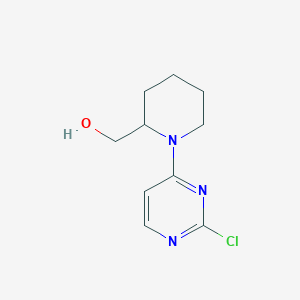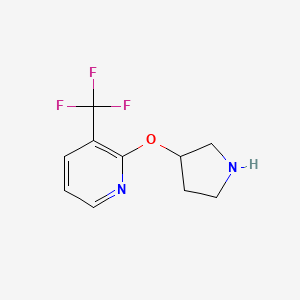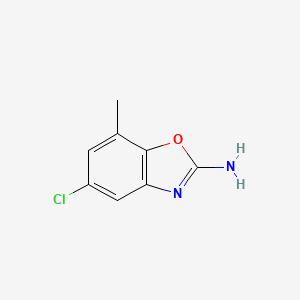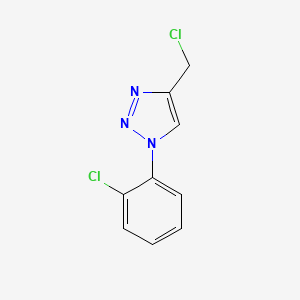
4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole (CMCT) is an organic compound that belongs to the triazole family. It is a colorless solid with a melting point of 165-166°C and is soluble in water, ethanol, and methanol. CMCT is a versatile compound and has been widely used in a variety of scientific research applications such as organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Antifungal Applications
- Synthesis and Antifungal Evaluation : A study by Lima-Neto et al. (2012) describes the synthesis of triazole derivatives, including halogen substituted triazoles, and their evaluation as antifungal agents against different Candida species. This research highlights the potential of these compounds in antifungal drug development (Lima-Neto et al., 2012).
Materials Chemistry
- Energetic Salts Synthesis : Research by Wang et al. (2007) involves the preparation of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. This work contributes to the field of materials chemistry, particularly in developing new energetic materials (Wang et al., 2007).
Corrosion Inhibition
- Mild Steel Corrosion Protection : A study by Bentiss et al. (2007) explores the use of triazole derivatives in protecting mild steel against corrosion in acidic environments. This research is significant in the field of corrosion science (Bentiss et al., 2007).
Molecular Chemistry
- π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) investigate the synthesis, characterization, and intermolecular interactions of triazole derivatives. This research contributes to the understanding of molecular interactions in chemistry (Ahmed et al., 2020).
Anticancer Research
- Design of Anticancer Agents : Ma et al. (2017) describe the design and synthesis of novel triazole derivatives with antiproliferative activity against various cancer cell lines. This study is a significant contribution to the field of medicinal chemistry and cancer research (Ma et al., 2017).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-chlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKZVQSXNHZENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



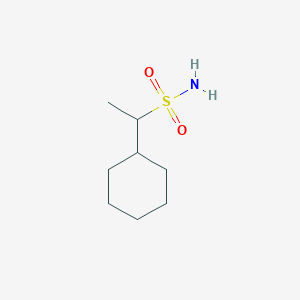
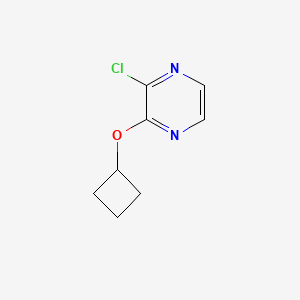
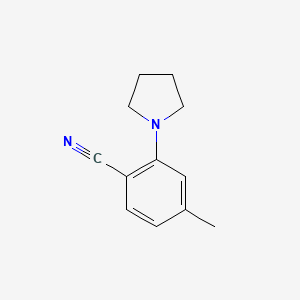
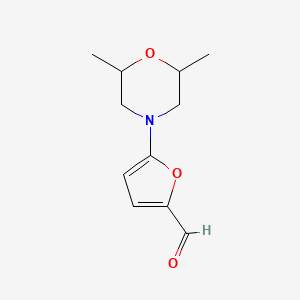
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
